molecular formula C7H11N3 B13120504 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13120504
M. Wt: 137.18 g/mol
InChI Key: FIBBOYNFFKWHBH-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical building block based on a privileged scaffold in medicinal chemistry. The tetrahydroimidazopyrazine core is recognized for its favorable physicochemical properties and is frequently employed in the discovery and development of novel therapeutic agents. This specific derivative allows researchers to explore structure-activity relationships by introducing a methyl group at the 8-position, potentially modulating the compound's metabolic stability, solubility, and target binding affinity. Compounds featuring the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold have been identified as key structural components in potent, nanomolar-range antagonists for various protein targets. For instance, this heterocyclic system has been successfully utilized in the development of dual orexin receptor antagonists, which are relevant for researching sleep and neurological disorders . Furthermore, the closely related tetrahydroimidazo[1,2-a]pyrazine scaffold is found in inhibitors targeting Gαq proteins, which are involved in intracellular signaling pathways relevant to cancer and other diseases , and has more recently been incorporated into potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel for the research of chronic kidney disease . The scaffold's versatility also extends to its use as a modulators of the P2X7 receptor, a target for pain and neurodegenerative disorders . Researchers value this scaffold for its ability to contribute to drug-like molecules with good membrane permeability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers handling this compound should consult its safety data sheet and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-7-4-8-5-10(7)3-2-9-6/h4-6,9H,2-3H2,1H3

InChI Key

FIBBOYNFFKWHBH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=CN2CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.

Major Products:

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Core Structural Variations: Ring Fusion and Saturation

The imidazo-pyrazine scaffold exhibits positional isomerism depending on nitrogen arrangement:

  • [1,5-a] vs. [1,2-a] Fusion :
    • Imidazo[1,5-a]pyrazine (e.g., 8-methyl derivative): Nitrogen atoms are positioned at the 1- and 5-positions of the fused rings. This isomer is less common but critical in CNS-targeting compounds (e.g., orexin receptor antagonists) .
    • Imidazo[1,2-a]pyrazine : More extensively studied, this isomer is prominent in anticancer agents (e.g., Gaq protein inhibitors like BIM-46174) and antimicrobial hydrazone derivatives .
  • Saturation Effects :
    • Tetrahydro derivatives (e.g., 8-methyl) enhance conformational flexibility and metabolic stability compared to unsaturated analogs. For instance, tetrahydroimidazo[1,5-a]pyrazine derivatives showed improved brain penetration in dual orexin receptor antagonists , while saturation in tetrahydroimidazo[1,2-a]pyrazine (compound 13) boosted NaV1.7 inhibition 10-fold compared to its unsaturated counterpart .

Substituent-Driven Activity and Selectivity

Key substituents and their impacts:

Compound Substituents Biological Activity Key Findings
8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 8-Methyl Intermediate for drug synthesis Methyl group enhances lipophilicity and stability .
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 1-Chloro, phenethyl motif Dual orexin receptor antagonist Chloro and phenethyl groups optimize brain penetration and potency .
BIM-46174 Cyclohexylmethyl, thiopropyl Gaq protein inhibitor Dimerization (BIM-46187) improves cell permeability and efficacy .
8-Amino-imidazo[1,5-a]pyrazine 8-Amino, trifluoropyridine BTK inhibitor Amino and trifluoropyridine confer kinase selectivity via hinge interactions .
Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone derivatives Antibacterial Hydrazone moiety critical for disrupting microbial growth .
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents improve target affinity by modulating electron density (e.g., NaV1.7 inhibitors ).
  • Aromatic Motifs : Phenethyl or aryl sulfonamide groups enhance interactions with hydrophobic pockets (e.g., orexin receptor antagonists ).

Target-Specific Pharmacological Profiles

  • CNS Targets : Imidazo[1,5-a]pyrazine derivatives like 1-chloro analogs act on orexin receptors to promote sleep, with brain penetration optimized via phenethyl substituents .
  • Kinase Inhibition: 8-Amino-imidazo[1,5-a]pyrazines achieve reversible BTK inhibition through hydrogen bonding with Ser538 and Asp539, crucial for treating autoimmune diseases .
  • Antimicrobial Activity : Hydrazone-functionalized imidazo[1,2-a]pyrimidines exhibit broad-spectrum antibacterial effects, likely via membrane disruption .

Biological Activity

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound notable for its potential biological activities. This compound features a bicyclic structure that incorporates both imidazole and pyrazine moieties, leading to its unique pharmacological properties. Its molecular formula is C7_7H11_{11}N3_3 with a molecular weight of approximately 137.18 g/mol. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine primarily involves its role as an orexin receptor antagonist . Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles and energy homeostasis. The compound has been shown to interact with both orexin OX1 and OX2 receptors, leading to significant effects on sleep patterns and cognitive functions.

Key Actions:

  • Sleep Regulation : The compound has been demonstrated to decrease alertness and increase the duration of both REM and NREM sleep in animal models .
  • Cognitive Enhancement : Research indicates that it may enhance memory functions in rats, suggesting potential applications in treating cognitive impairments .

Biological Activity Overview

The following table summarizes the biological activities associated with 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:

Activity Outcome Reference
Orexin Receptor AntagonismDecreased alertness; increased REM/NREM sleep
Cognitive EnhancementImproved memory function in rat models
Potential in Sleep DisordersTherapeutic candidate for insomnia and stress-related conditions

Case Studies and Research Findings

Numerous studies have investigated the pharmacological properties of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:

  • Sleep Disorders : A study highlighted that administration of this compound resulted in a dose-dependent increase in sleep duration in rodent models. This effect was linked to its antagonistic action on orexin receptors .
  • Cognitive Function : In another study focusing on post-traumatic stress disorder (PTSD), the compound was shown to enhance cognitive performance by modulating orexin signaling pathways. The results indicated significant improvements in memory retention tasks compared to control groups .
  • Synthetic Derivatives : Research into various derivatives of this compound has revealed that modifications can lead to enhanced efficacy or selectivity towards specific biological targets. For instance, certain derivatives demonstrated improved binding affinity to orexin receptors compared to the parent compound.

Comparative Analysis with Similar Compounds

The unique structural features of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine distinguish it from other similar compounds:

Compound Name Structural Features Biological Activity
8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineBicyclic with tetrahydro structureOrexin receptor antagonist
3-Methyl-5,6-dihydroimidazo[1,5-a]pyrazineDihydro derivativePotentially similar effects
Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1-carboxylateCarboxylate derivativeVaries; less focus on orexin activity

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